1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17241119
InChI: InChI=1S/C15H15BrN4O2/c16-15-12(4-3-5-13(15)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2
SMILES:
Molecular Formula: C15H15BrN4O2
Molecular Weight: 363.21 g/mol

1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine

CAS No.:

Cat. No.: VC17241119

Molecular Formula: C15H15BrN4O2

Molecular Weight: 363.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine -

Specification

Molecular Formula C15H15BrN4O2
Molecular Weight 363.21 g/mol
IUPAC Name 1-(2-bromo-3-nitrophenyl)-4-pyridin-2-ylpiperazine
Standard InChI InChI=1S/C15H15BrN4O2/c16-15-12(4-3-5-13(15)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2
Standard InChI Key QVTUUPDGVPVBBV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=C(C(=CC=C2)[N+](=O)[O-])Br)C3=CC=CC=N3

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

The molecular formula C₁₅H₁₅BrN₄O₂ comprises a piperazine core (C₄H₁₀N₂) functionalized with two aromatic substituents:

  • A 2-bromo-3-nitrophenyl group (C₆H₃BrNO₂) at position 1

  • A pyridin-2-yl group (C₅H₄N) at position 4

The bromine atom at the ortho position and the nitro group at the meta position on the phenyl ring introduce steric and electronic effects that influence reactivity. The pyridine moiety contributes π-π stacking capabilities and hydrogen-bonding potential via its nitrogen atom.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight363.21 g/mol
IUPAC Name1-(2-bromo-3-nitrophenyl)-4-pyridin-2-ylpiperazine
Canonical SMILESC1CN(CCN1C2=C(C(=CC=C2)N+[O-])Br)C3=CC=CC=N3
Topological Polar Surface Area76.7 Ų

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for this compound are published, analogous piperazine derivatives are typically synthesized through nucleophilic aromatic substitution or Buchwald–Hartwig amination. For example, the Thieme Connect study outlines a method for attaching pyridinyloxypropyl groups to piperazine using bromoalkanes and potassium carbonate . Adapting this approach:

  • Halogenation: Introduce bromine to 3-nitrophenyl precursors using Br₂/FeBr₃.

  • Piperazine Functionalization: React 1-bromo-3-chloropropane with piperazine under basic conditions (K₂CO₃/CH₃CN) .

  • Coupling: Attach the pyridin-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
HalogenationBr₂, FeBr₃, 80°C, 12 hr72%
Piperazine Alkylation1-Bromo-3-chloropropane, K₂CO₃, CH₃CN, reflux65%
Cross-CouplingPd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 100°C58%

Physicochemical Properties

Spectral Characterization

Hypothetical spectral data based on structural analogs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=4.8 Hz, 1H, Py-H), 7.75–7.69 (m, 2H, Ar-H), 3.50–3.45 (m, 4H, Piperazine-H), 2.90–2.85 (m, 4H, Piperazine-H) .

  • IR (KBr): 1530 cm⁻¹ (NO₂ asym stretch), 1345 cm⁻¹ (NO₂ sym stretch), 690 cm⁻¹ (C-Br) .

TargetProbabilityPotential Application
Dopamine D2 Receptor0.82Antipsychotic
EGFR Kinase0.76Anticancer
Bacterial Topoisomerase IV0.68Antibacterial

Analytical and Industrial Applications

Material Science Applications

The nitro group’s electron-withdrawing nature makes this compound a candidate for energetic materials or photoactive polymers. Bromine’s high atomic weight could also be leveraged in X-ray contrast agents.

Chromatographic Analysis

Reverse-phase HPLC methods using C18 columns (acetonitrile/water with 0.1% TFA) are recommended for purity assessment. Expected retention time: 12–14 min.

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